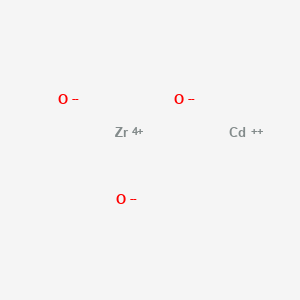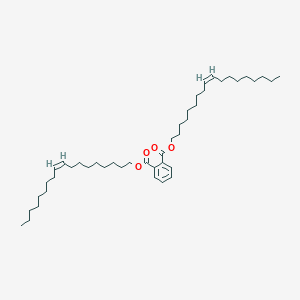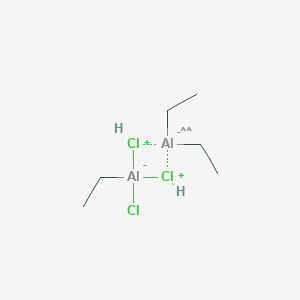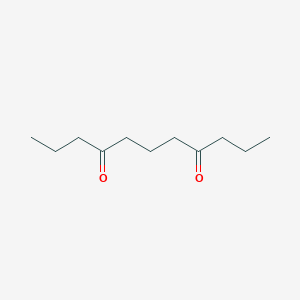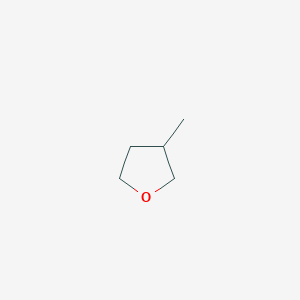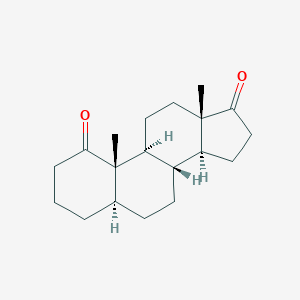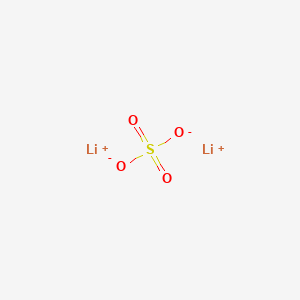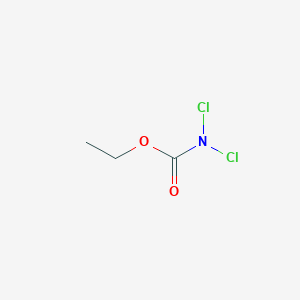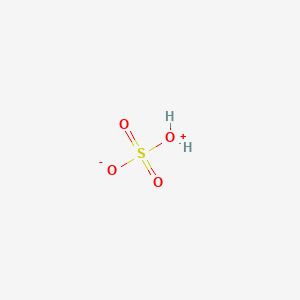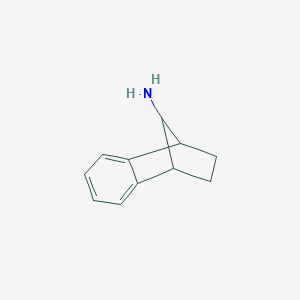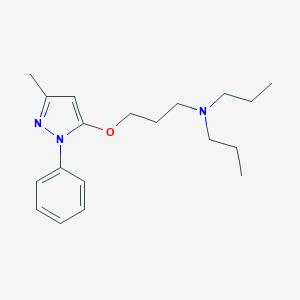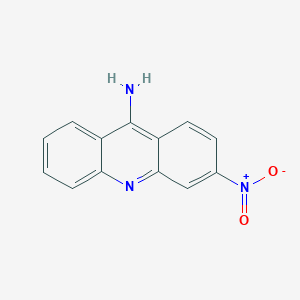
Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) is a compound that has been extensively researched in the scientific community. It is a type of zirconium-based metal-organic framework (MOF) that has shown promising results in various applications, including drug delivery, catalysis, and gas storage.
Applications De Recherche Scientifique
Silicic acid (Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1)), calcium zirconium(4+) salt (4:2:1) has shown promising results in various scientific research applications. One of the most significant applications is drug delivery. The large surface area and high thermal stability of this compound make it an ideal candidate for drug delivery systems. It has been shown to effectively deliver drugs to cancer cells and reduce the toxicity of chemotherapy drugs.
Another application of this compound is in catalysis. It has been shown to be an effective catalyst for various chemical reactions, including the synthesis of organic compounds and the conversion of biomass into fuel. Additionally, it has been used in gas storage applications, where it can effectively store and release gases such as hydrogen and methane.
Mécanisme D'action
The mechanism of action of silicic acid (Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1)), calcium zirconium(4+) salt (4:2:1) is complex and varies depending on the application. In drug delivery applications, the MOF acts as a carrier for the drug, protecting it from degradation and releasing it at the desired site. In catalysis applications, the MOF acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate. In gas storage applications, the MOF adsorbs the gas molecules onto its surface, effectively storing them until they are released.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of silicic acid (Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1)), calcium zirconium(4+) salt (4:2:1) have been extensively studied. In drug delivery applications, the MOF has been shown to reduce the toxicity of chemotherapy drugs and effectively deliver drugs to cancer cells. In catalysis applications, the MOF has been shown to increase the reaction rate and selectivity of various chemical reactions. Additionally, the MOF has been shown to effectively store and release gases in gas storage applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silicic acid (Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1)), calcium zirconium(4+) salt (4:2:1) in lab experiments include its high thermal stability, large surface area, and versatility in various applications. However, some limitations include the difficulty in synthesizing high-quality MOFs and the complex mechanism of action, which can make it challenging to optimize for specific applications.
Orientations Futures
There are many future directions for research on silicic acid (Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1)), calcium zirconium(4+) salt (4:2:1). One direction is to optimize the synthesis method to produce high-quality MOFs more efficiently. Another direction is to explore new applications for this compound, such as in environmental remediation and energy storage. Additionally, further research is needed to fully understand the mechanism of action of this compound and optimize it for specific applications.
Méthodes De Synthèse
The synthesis of silicic acid (Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1)), calcium zirconium(4+) salt (4:2:1) involves the reaction of zirconium(IV) chloride and calcium chloride with silicic acid. The resulting compound is a highly porous MOF that has a large surface area and high thermal stability. This synthesis method has been extensively studied and optimized to produce high-quality MOFs for various applications.
Propriétés
Numéro CAS |
14284-24-3 |
|---|---|
Nom du produit |
Silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) |
Formule moléculaire |
CaO9Si3Zr |
Poids moléculaire |
359.55 g/mol |
Nom IUPAC |
calcium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Ca.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
Clé InChI |
AJELVSDAOKZZHZ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
SMILES canonique |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
Autres numéros CAS |
14284-24-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



